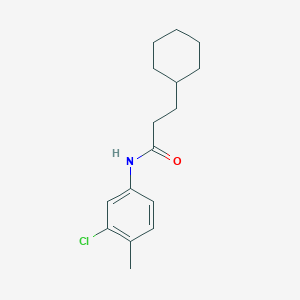![molecular formula C15H20N2O4 B5975249 4-[2-(2-Hydroxy-3,5-dimethyl-6-oxocyclohexen-1-yl)-2-iminoethyl]piperidine-2,6-dione](/img/structure/B5975249.png)
4-[2-(2-Hydroxy-3,5-dimethyl-6-oxocyclohexen-1-yl)-2-iminoethyl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Hydroxy-3,5-dimethyl-6-oxocyclohexen-1-yl)-2-iminoethyl]piperidine-2,6-dione is a complex organic compound with a unique structure that includes a piperidine ring and a cyclohexenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Hydroxy-3,5-dimethyl-6-oxocyclohexen-1-yl)-2-iminoethyl]piperidine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the cyclohexenone derivative, which undergoes a series of reactions including alkylation, reduction, and cyclization to form the desired piperidine-2,6-dione structure. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Hydroxy-3,5-dimethyl-6-oxocyclohexen-1-yl)-2-iminoethyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-[2-(2-Hydroxy-3,5-dimethyl-6-oxocyclohexen-1-yl)-2-iminoethyl]piperidine-2,6-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[2-(2-Hydroxy-3,5-dimethyl-6-oxocyclohexen-1-yl)-2-iminoethyl]piperidine-2,6-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound might inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine-2,6-dione derivatives and cyclohexenone-containing molecules. These compounds share structural features but may differ in their functional groups and overall reactivity.
Uniqueness
What sets 4-[2-(2-Hydroxy-3,5-dimethyl-6-oxocyclohexen-1-yl)-2-iminoethyl]piperidine-2,6-dione apart is its specific combination of functional groups and ring structures. This unique arrangement can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[2-(2-hydroxy-3,5-dimethyl-6-oxocyclohexen-1-yl)-2-iminoethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-7-3-8(2)15(21)13(14(7)20)10(16)4-9-5-11(18)17-12(19)6-9/h7-9,16,20H,3-6H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPFYSQFHLTBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C(=C1O)C(=N)CC2CC(=O)NC(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5975167.png)
![3-cyclopentyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5975182.png)
![4'-METHYL-2-[(2-METHYLPHENYL)AMINO]-2'-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE](/img/structure/B5975196.png)
![2-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B5975198.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide](/img/structure/B5975206.png)

![2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B5975213.png)
![3-[2-[(2-chlorophenyl)methyl]morpholine-4-carbonyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B5975219.png)
![2-(2-{[(2Z)-4-(ETHOXYCARBONYL)-3-OXO-5-(PHENYLAMINO)-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID](/img/structure/B5975223.png)
![1-[4-(1-Morpholin-4-ylethyl)piperidin-1-yl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propan-1-one](/img/structure/B5975230.png)
![2-chloro-N-({1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5975237.png)
![1-[2-[[2-(1H-imidazol-5-yl)ethylamino]methyl]-5-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B5975242.png)
![(4-chlorophenyl)[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-piperidinyl]methanone](/img/structure/B5975255.png)
![1-(2-Fluorophenyl)-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5975267.png)
